What are the properties of 4-Chloro-2-fluorobenzyl bromide?
What are the properties of 4-Chloro-2-fluorobenzyl bromide?
An In-depth Technical Guide to 4-Chloro-2-fluorobenzyl bromide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: A Versatile Halogenated Building Block
4-Chloro-2-fluorobenzyl bromide is a substituted aromatic compound distinguished by its unique halogenation pattern and a reactive benzyl bromide functional group.[1] This trifunctional molecular architecture—featuring chloro, fluoro, and bromo substituents—renders it a highly valuable and versatile intermediate in modern organic synthesis.[1] Its primary utility lies in its role as a potent electrophilic alkylating agent, enabling the strategic introduction of the 4-chloro-2-fluorobenzyl moiety into a diverse range of molecular scaffolds. This capability is extensively leveraged in the fields of medicinal chemistry for the development of novel therapeutic agents, particularly in oncology, as well as in the synthesis of advanced agrochemicals and specialty materials.[1] This guide provides a comprehensive overview of its properties, reactivity, synthesis, and safe handling, grounded in established chemical principles.
Physicochemical and Structural Properties
The physical and chemical characteristics of 4-Chloro-2-fluorobenzyl bromide are fundamental to its application in a laboratory setting. These properties dictate its storage, handling, and behavior in reaction media. The compound is typically a colorless to light yellow or orange liquid, a physical state that facilitates its measurement and addition to reaction vessels.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 71916-82-0 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrClF | [1][2][4] |
| Molecular Weight | 223.47 g/mol | [1][3][4] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 98 °C at 15 mmHg; 114-118 °C at 15 mmHg | [1][3] |
| Density | 1.65 g/cm³ | [1][3] |
| Refractive Index | n20/D 1.57 | [1] |
| Synonyms | 1-(Bromomethyl)-4-chloro-2-fluorobenzene, alpha-Bromo-4-chloro-2-fluorotoluene | [1][3] |
| InChI Key | UFCSSWZQROEFBZ-UHFFFAOYSA-N | [2] |
Core Reactivity: The Benzyl Bromide Moiety
The synthetic utility of 4-Chloro-2-fluorobenzyl bromide is overwhelmingly dictated by the reactivity of the bromomethyl group (-CH₂Br). The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions. This makes the benzylic carbon a strong electrophilic site, highly susceptible to attack by a wide range of nucleophiles.
The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism. This choice of pathway is logical due to the primary nature of the benzylic carbon, which is sterically accessible to incoming nucleophiles. In this reaction, a nucleophile (e.g., an amine, alcohol, thiol, or carbanion) directly displaces the bromide ion, forming a new carbon-nucleophile bond. This reaction is the cornerstone of its application as an alkylating agent.
Caption: Generalized Sₙ2 reaction pathway for 4-Chloro-2-fluorobenzyl bromide.
Synthetic Approach: Wohl-Ziegler Bromination
While various methods exist for the synthesis of benzyl bromides, a common and industrially relevant approach is the free-radical bromination of the corresponding toluene derivative. For 4-Chloro-2-fluorobenzyl bromide, the precursor would be 4-chloro-2-fluorotoluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent, is the gold standard for this transformation.
Causality in Experimental Design:
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N-Bromosuccinimide (NBS): The choice of NBS is critical. It provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted electrophilic aromatic substitution on the electron-rich benzene ring instead of the desired benzylic bromination.
-
Radical Initiator: A radical initiator is required to start the chain reaction by generating a bromine radical. This is typically achieved through thermal or photochemical decomposition of the initiator.
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions and to dissolve the reactants.
Caption: Workflow for the synthesis via Wohl-Ziegler Bromination.
Experimental Protocol: General Procedure for Wohl-Ziegler Bromination
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Setup: A solution of 4-chloro-2-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq) in an anhydrous non-polar solvent (e.g., CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser.
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Initiation: The mixture is heated to reflux, often with irradiation from a sunlamp or incandescent bulb to facilitate the initiation of the radical chain reaction.
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Monitoring: The reaction progress is monitored by TLC or GC to observe the consumption of the starting material. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats on the solvent surface.
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Workup: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
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Purification: The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation if necessary.
Applications in Research and Development
4-Chloro-2-fluorobenzyl bromide is a key building block for creating complex organic molecules with desired biological activities.[1] Its primary applications are found in:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate for introducing the 4-chloro-2-fluorobenzyl group into pharmacologically active scaffolds.[1] This moiety can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is particularly noted for its use in the synthesis of potential anti-cancer agents.[1]
-
Agrochemical Development: Similar to its role in pharmaceuticals, it is used to build novel pesticides and herbicides where the specific halogenation pattern can confer potent and selective activity.[1]
-
Material Science: The compound is applied in the synthesis of specialty polymers and resins, where its incorporation can enhance material properties for use in coatings and adhesives.[1]
Safety, Handling, and Storage
Due to its reactivity, 4-Chloro-2-fluorobenzyl bromide is a hazardous chemical that must be handled with appropriate precautions.[5]
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[5][6] It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[5]
-
Respiratory Irritant: Vapors and mists can cause irritation to the respiratory system.[5]
-
Lachrymator: The compound is a lachrymator, meaning it can cause tearing.[7]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Eye Protection: Wear chemical safety goggles and a face shield.[8] Eyewash stations should be readily accessible.[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin contact.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[5]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Recommended storage temperature is between 2-8 °C.[1][7]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9]
-
Area: Store in a designated corrosives area.[5]
References
-
4-Chloro-2-fluorobenzyl bromide , Chemical-Suppliers, [Link]
-
4-Fluorobenzyl bromide , PubChem, [Link]
-
Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97% , Cole-Parmer, [Link]
-
Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis , NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
4-Fluorobenzyl bromide , Chemsrc, [Link]
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